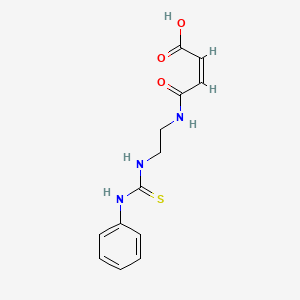
(Z)-4-oxo-4-((2-(3-phenylthioureido)ethyl)amino)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organic compounds like this one typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or nitrogen atoms. The structure of the compound often gives clues about its properties and reactivity .
Synthesis Analysis
The synthesis of complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions. Techniques like catalytic protodeboronation and others might be used in the synthesis of such compounds.Molecular Structure Analysis
The molecular structure of an organic compound determines its physical and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including addition, substitution, elimination, and rearrangement reactions. The specific reactions that a compound undergoes will depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted from the compound’s structure .科学的研究の応用
Synthesis and Characterization
Synthesis and Inhibition Properties : This compound has been synthesized with derivatives that possess significant inhibition activities against human carbonic anhydrase isoenzymes. These derivatives exhibit strong inhibitory effects with low nanomolar Ki values, indicating potential applications in physiological processes where carbonic anhydrase is involved (Oktay et al., 2016).
Luminescent Molecular Crystals : Another derivative of this compound was utilized in the synthesis of organic molecular crystals with highly stable photoluminescence. This application demonstrates its potential in materials science, particularly in the development of stable luminescent materials (Zhestkij et al., 2021).
Biochemical and Medicinal Chemistry Applications
Enzyme Inhibition : The synthesized derivatives of this compound have shown potential as enzyme inhibitors. Their inhibitory properties against specific enzymes suggest potential applications in medicinal chemistry and drug design (Chacko & Ramapanicker, 2012).
Fluorescence Sensing : Derivatives of this compound have been used to create fluorescein-based dyes for sensing biological Zn(II). This application is significant in biological imaging and sensing, offering a way to detect and visualize specific metal ions in biological systems (Nolan et al., 2005).
Material Science and Organic Chemistry
Organic Synthesis : The compound and its derivatives have been used in the synthesis of various organic molecules and complexes, demonstrating its versatility as a building block in organic synthesis. This includes applications in creating new chemical entities with potential biological or material properties (Boucard et al., 2002).
Solid-Phase Peptide Synthesis : In the field of peptide chemistry, this compound has been employed as a reagent in the synthesis of peptide amides under mild conditions. This application highlights its role in facilitating the synthesis of complex biomolecules (Han et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-4-oxo-4-[2-(phenylcarbamothioylamino)ethylamino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(6-7-12(18)19)14-8-9-15-13(20)16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,17)(H,18,19)(H2,15,16,20)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVSYMGZWMCJF-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)NCCNC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

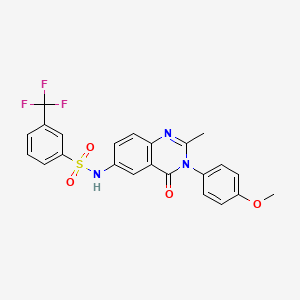
![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
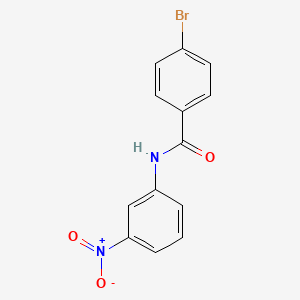
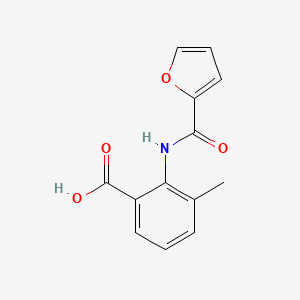
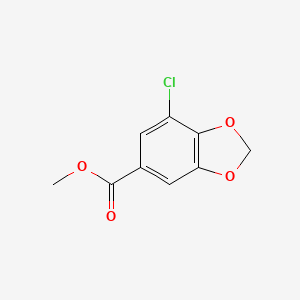
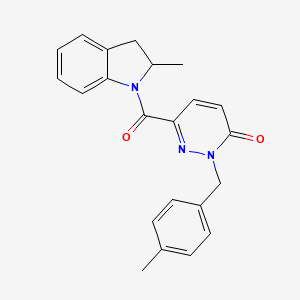
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
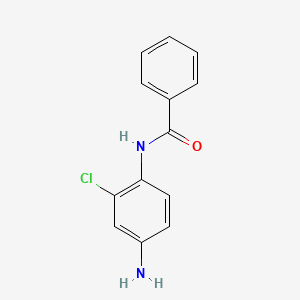
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
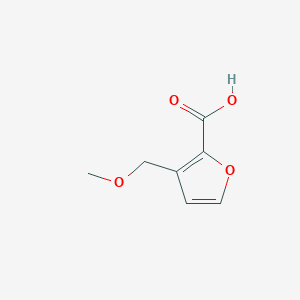
![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
